Mesembrine: is a chiral alkaloid that features an aryloctahydroindole skeleton and is most commonly found in species of the succulent genus Sceletium . It’s used by various ethnic groups in South Africa to manage disorders of the central nervous system . Binding assays have revealed that mesembrine is a more potent inhibitor of the serotonin transporter (SERT) than fluoxetine (Prozac), which has prompted the commercialization of mesembrine-containing consumer products .
Mesembrine is a tricyclic alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. This compound is notable for its complex structure, which includes two bridgehead chiral carbons connecting a five-membered ring to a six-membered ring. It was first isolated in 1957 and has since gained attention for its potential therapeutic effects, particularly as an antidepressant. The levorotatory isomer, (−)-mesembrine, is the naturally occurring form and is recognized for its pharmacological properties, including acting as a selective serotonin reuptake inhibitor with a binding affinity (K_i) of 1.4 nM .
Mesembrine's potential therapeutic effects are attributed to its interaction with the neurotransmitter serotonin. Studies suggest it acts as a serotonin reuptake inhibitor (SRI) with a high binding affinity (Ki = 1.4 nM) []. This means it inhibits the reabsorption of serotonin by neurons, potentially leading to increased serotonin levels in the synaptic cleft and elevating mood. Additionally, mesembrine may exhibit weak phosphodiesterase 4 (PDE4) inhibition, potentially contributing to its mood-modulating effects [].
More research is needed to fully elucidate the mechanism of action of mesembrine, particularly its in vivo effects.
There is currently limited scientific data on the safety profile of mesembrine. Given its psychoactive properties, potential side effects and interactions with other medications cannot be ruled out.
Traditionally, Kanna use has been reported to cause mild side effects like nausea, dizziness, and headaches []. However, the specific contribution of mesembrine to these effects is unclear.
Mesembrine exhibits significant biological activities that contribute to its potential therapeutic applications:
The synthesis of mesembrine has been explored through various methods, reflecting its complex structure:
Mesembrine's applications extend beyond its traditional use in herbal medicine:
Mesembrine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| Mesembrenone | Tricyclic | Antidepressant | Precursor to mesembrine |
| Sceletium Alkaloids | Various | Serotonin reuptake inhibition | Contains multiple active compounds |
| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Also acts on different neurotransmitter systems |
| Rhodiola Rosea Extract | Various | Adaptogen | Broader range of adaptogenic effects |
Mesembrine is unique due to its specific mechanism of action as a serotonin reuptake inhibitor combined with phosphodiesterase inhibition, setting it apart from other similar compounds that may target different pathways or have varying degrees of activity against neurotransmitter systems.
Mesembrine, a psychoactive alkaloid, was first isolated in 1898 from Sceletium tortuosum (syn. Mesembryanthemum tortuosum), a succulent plant endemic to South Africa. Early structural studies by Zwicky (1914) incorrectly identified mesembrine and mesembrenine as distinct compounds, but subsequent revisions in the 1950s clarified their shared aryloctahydroindole skeleton. The absolute configuration of natural (-)-mesembrine (3aS,7aS) was confirmed through synthetic efforts in the 1960s, resolving decades of debate about its stereochemical properties.
Table 1: Key Milestones in Mesembrine Research
| Year | Discovery | Reference |
|---|---|---|
| 1898 | First isolation from S. tortuosum | Meiring |
| 1914 | Preliminary alkaloid identification | Zwicky |
| 1957 | Correct structural elucidation | Popelak et al. |
| 1969 | First total synthesis | Jeffs et al. |
Indigenous Khoekhoen communities utilized fermented S. tortuosum preparations ("kougoed") for >300 years as:
Early European accounts, including 18th-century explorer Peter Kolben's writings, described its effects as "the greatest cheerer of the spirits". Traditional preparation methods involved fermentation to convert mesembrine to mesembrenone, enhancing psychoactive properties.
Mesembrine occurs predominantly in Sceletium species, with quantifiable levels detected in:
Table 2: Mesembrine Distribution in Aizoaceae
| Genus | Species | Mesembrine Content (% Dry Weight) |
|---|---|---|
| Sceletium | S. tortuosum | 0.3–0.86 |
| S. expansum | 0.12–0.45 | |
| Aptenia | A. cordifolia | Trace amounts |
| Delosperma | D. echinatum | 0.08 |
Gas chromatography-mass spectrometry (GC-MS) analyses reveal mesembrine serves as a chemotaxonomic marker distinguishing Sceletium from other Mesembryanthemaceae genera.
The mesembrine molecule (C17H23NO3) contains:
Figure 1: 3D molecular model highlighting the congested quaternary carbon at C7a, a synthetic challenge addressed in >40 total syntheses since 1969.
Proposed biosynthesis involves:
Recent metabolomic studies using UPLC-QTOF-MS identified sceletorine B as a putative biosynthetic intermediate between tyrosine-derived alkaloids and mesembrine.
Table 3: HPLC Conditions for Mesembrine Quantitation
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% NH4OH:ACN (72:28) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 228 nm |
| Retention Time | 5.10 min |
Validated methods show linearity (R2 >0.99) across 400–60,000 ng/mL with LOD 100 ng/mL.
Mesembrine demonstrates:
Equation 1: Serotonin reuptake inhibition kinetics
$$
\text{Inhibition \%} = \frac{[I]}{[I] + K_i} \times 100
$$
where [I] = mesembrine concentration.
Key strategies for constructing the mesembrine scaffold:
Table 4: Representative Synthetic Routes
| Year | Method | Key Step | Yield (%) |
|---|---|---|---|
| 1969 | Shamma-Rodriguez | Intramolecular Mannich | 11 |
| 1981 | Jeffs et al. | Diels-Alder cyclization | 23 |
| 2019 | Asymmetric catalysis | Organocatalytic Michael add. | 68 |
The 2019 enantioselective synthesis achieved 98% ee using a cinchona alkaloid catalyst.
Modifications altering bioactivity:
Controlled environment studies demonstrate:
Table 5: Mesembrine Yield Under Hydroponic Conditions
| Medium | Fertigation Interval | Shoot Mesembrine (mg/g) |
|---|---|---|
| 50% silica:vermiculite | Weekly | 4.19 |
| Pure silica sand | Biweekly | 3.02 |
| 50% silica:perlite | Monthly | 0.59 |
Optimal production occurs in vermiculite blends with weekly nutrient delivery.
LC-MS imaging reveals mesembrine localization in epidermal bladder cells of aerial tissues.
Mesembrine demonstrates potent serotonin transporter inhibitory activity with a binding affinity (Ki) of 1.4 nanomolar, positioning it among the most potent naturally occurring selective serotonin reuptake inhibitors [1] [2]. This binding affinity is comparable to, and in some cases superior to, established synthetic selective serotonin reuptake inhibitors. Comparative analysis reveals that mesembrine exhibits binding affinity values that are competitive with fluoxetine (Ki = 0.81 nanomolar), sertraline (Ki = 1.16 nanomolar), citalopram (Ki = 1.16 nanomolar), and escitalopram (Ki = 1.1 nanomolar), though slightly less potent than paroxetine (Ki = 0.13 nanomolar) [3] [4].
The mechanism of mesembrine serotonin reuptake inhibition involves selective binding to the serotonin transporter protein, effectively blocking the reuptake of serotonin from the synaptic cleft back into presynaptic neurons [5] [6]. This action results in increased extracellular serotonin concentrations and enhanced serotonergic neurotransmission. Unlike synthetic selective serotonin reuptake inhibitors that may exhibit varying degrees of selectivity, mesembrine demonstrates high selectivity for the serotonin transporter with minimal activity at norepinephrine and dopamine transporters at therapeutic concentrations [7] [1].
Research utilizing standardized Sceletium tortuosum extracts has confirmed that mesembrine functions as the primary contributor to serotonin reuptake inhibition within the plant matrix [8] [9]. Studies employing both human astrocytes and mouse hippocampal neurons demonstrate that high-mesembrine extracts down-regulate serotonin transporter expression similarly to the synthetic selective serotonin reuptake inhibitor citalopram [8] [9]. This down-regulation represents a secondary adaptive response to sustained serotonin transporter blockade, indicating that mesembrine engages the same fundamental neurochemical pathways as established synthetic antidepressants.
The temporal dynamics of mesembrine serotonin reuptake inhibition differ from synthetic selective serotonin reuptake inhibitors in several important aspects. While synthetic selective serotonin reuptake inhibitors typically require several weeks to achieve optimal therapeutic effects, mesembrine appears to modulate cyclic adenosine monophosphate signaling more rapidly than conventional selective serotonin reuptake inhibitors [7]. This accelerated effect on cyclic adenosine monophosphate up-regulation may contribute to potentially faster onset of therapeutic benefits compared to synthetic alternatives.
Binding assays utilizing radiolabeled ligands have revealed that mesembrine demonstrates superior inhibitory potency compared to fluoxetine at the serotonin transporter [10]. This finding has significant implications for therapeutic applications, as it suggests that mesembrine may achieve equivalent serotonergic effects at potentially lower concentrations than some established synthetic selective serotonin reuptake inhibitors. The enhanced binding affinity translates to more efficient serotonin transporter occupancy, potentially reducing the dosage requirements for therapeutic efficacy.
Mesembrine exhibits phosphodiesterase 4 inhibitory activity with an inhibitory concentration (IC50) of 29 micromolar, representing a secondary but pharmacologically significant mechanism of action [7] [11]. This phosphodiesterase 4 inhibition occurs at concentrations higher than those required for serotonin transporter inhibition, indicating that serotonin reuptake inhibition represents the primary mechanism while phosphodiesterase 4 inhibition provides complementary therapeutic effects [12] [13].
The phosphodiesterase 4 enzyme family regulates intracellular cyclic adenosine monophosphate levels by catalyzing its hydrolysis to inactive adenosine monophosphate [14] [15]. Inhibition of phosphodiesterase 4 by mesembrine results in elevated cyclic adenosine monophosphate concentrations within neurons, leading to enhanced cyclic adenosine monophosphate-dependent protein kinase activity and subsequent phosphorylation of cyclic adenosine monophosphate response element-binding protein [16] [17]. This cascade ultimately promotes transcription of neurotrophic factors, including brain-derived neurotrophic factor, which supports neuroplasticity and neuroprotection [17] [18].
Research demonstrates that phosphodiesterase 4 inhibitors produce antidepressant-like effects through mechanisms distinct from but complementary to serotonin reuptake inhibition [16] [19]. The phosphodiesterase 4 inhibitory action of mesembrine contributes to sustained elevation of cyclic adenosine monophosphate signaling, which may explain the compound enhanced therapeutic profile compared to selective serotonin reuptake inhibitors that lack this secondary mechanism [7] [13]. This dual-action approach potentially provides synergistic benefits by simultaneously enhancing serotonergic neurotransmission and promoting cyclic adenosine monophosphate-mediated neuroplasticity.
The phosphodiesterase 4 family consists of multiple subtypes, with phosphodiesterase 4B being particularly relevant to the therapeutic effects of mesembrine [13] [20]. Studies indicate that mesembrine demonstrates preferential activity against phosphodiesterase 4B compared to other phosphodiesterase isoforms, suggesting selective modulation of specific cyclic adenosine monophosphate signaling pathways [13]. This selectivity may contribute to the favorable side effect profile of mesembrine compared to non-selective phosphodiesterase inhibitors.
The temporal relationship between serotonin reuptake inhibition and phosphodiesterase 4 inhibition by mesembrine creates a unique pharmacological profile. While serotonin transporter inhibition occurs at lower concentrations and provides immediate enhancement of serotonergic neurotransmission, phosphodiesterase 4 inhibition at higher concentrations contributes to longer-term adaptive changes in neuronal function [7] [16]. This dual temporal response may account for both acute mood-enhancing effects and sustained therapeutic benefits observed with mesembrine administration.
The therapeutic effects of mesembrine are significantly enhanced through synergistic interactions with other alkaloids present in Sceletium tortuosum extracts, particularly mesembrenone, mesembrenol, and mesembranol [21] [22]. These alkaloids demonstrate complementary pharmacological profiles that collectively contribute to the overall therapeutic efficacy of Sceletium-based preparations [23] [24].
Mesembrenone, the second most abundant alkaloid in Sceletium tortuosum, exhibits a distinct pharmacological profile characterized by potent phosphodiesterase 4 inhibition (IC50 = 0.47 micromolar) and moderate serotonin transporter inhibition (Ki = 27 nanomolar) [2] [22]. This inverse potency relationship compared to mesembrine creates a complementary mechanism where mesembrenone provides enhanced phosphodiesterase 4 inhibition while mesembrine contributes primary serotonin transporter inhibition [13] . The combination of these two alkaloids achieves more comprehensive modulation of both serotonergic and cyclic adenosine monophosphate signaling pathways than either compound alone.
Research utilizing zebrafish anxiety models demonstrates that while mesembrine alone produces significant anxiolytic effects, the complete alkaloid profile of Sceletium extracts produces superior therapeutic outcomes [21] [26]. Studies indicate that mesembrine contributes significantly to anxiolytic effects, but antidepressant activity requires synergistic interactions among multiple plant constituents [21]. This finding suggests that the therapeutic efficacy of Sceletium preparations depends on the preservation of the natural alkaloid matrix rather than isolation of individual compounds.
Mesembrenol and mesembranol contribute additional pharmacological diversity to the Sceletium alkaloid profile [27] [23]. Mesembrenol demonstrates serotonin transporter inhibition with a Ki of 62 nanomolar and phosphodiesterase 4 inhibition with an IC50 of 16 micromolar, providing intermediate activity between mesembrine and mesembrenone [2] [28]. These alkaloids may also contribute to enhanced bioavailability and tissue permeation, as demonstrated by studies showing that mesembranol exhibits intestinal permeability similar to caffeine [27].
The fermentation process traditionally used in Sceletium preparation significantly alters the alkaloid profile, converting mesembrine to mesembrenone and modifying the overall pharmacological activity [7] [29]. This transformation creates a dynamic alkaloid composition that may optimize the balance between serotonin reuptake inhibition and phosphodiesterase 4 inhibition depending on processing methods [24]. The traditional fermentation process appears to enhance the phosphodiesterase 4 inhibitory component of the alkaloid profile while maintaining serotonin transporter inhibitory activity.